molecular formula C18H23N3O4 B2569895 Methyl 1-benzyl-3-(4-oxoazetidine-2-amido)piperidine-3-carboxylate CAS No. 2094125-69-4

Methyl 1-benzyl-3-(4-oxoazetidine-2-amido)piperidine-3-carboxylate

Cat. No.: B2569895
CAS No.: 2094125-69-4
M. Wt: 345.399
InChI Key: XNAKKNLNCMJMBZ-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(4-oxoazetidine-2-amido)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, an azetidine-2-amido group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-(4-oxoazetidine-2-amido)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with a benzyl group and an azetidine-2-amido group. The final step involves esterification to introduce the carboxylate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(4-oxoazetidine-2-amido)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzyl-3-(4-oxoazetidine-2-amido)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(4-oxoazetidine-2-amido)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound is structurally similar but lacks the azetidine-2-amido group.

    Methyl 1-benzyl-3-(4-oxoazetidine-2-amido)pyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Methyl 1-benzyl-3-(4-oxoazetidine-2-amido)piperidine-3-carboxylate is unique due to the presence of both the azetidine-2-amido group and the piperidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-benzyl-3-[(4-oxoazetidine-2-carbonyl)amino]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-25-17(24)18(20-16(23)14-10-15(22)19-14)8-5-9-21(12-18)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAKKNLNCMJMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)NC(=O)C3CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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